molecular formula C23H20N2O3 B11508692 12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

Cat. No.: B11508692
M. Wt: 372.4 g/mol
InChI Key: ZREQECYWWGBHBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3,4-DIHYDROXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE: is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a dihydroxyphenyl group and a hexahydro-1,10-diazatetra-phenone core, making it an interesting subject for research in organic chemistry, pharmacology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3,4-DIHYDROXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroxyphenyl intermediate, followed by the construction of the hexahydro-1,10-diazatetra-phenone core. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize yield and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound efficiently .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The dihydroxyphenyl group in the compound can undergo oxidation reactions, leading to the formation of quinones.

    Reduction: The compound can be reduced to form various derivatives with altered chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various alcohols or amines .

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and industrial applications.

Biology: In biological research, the compound’s unique structure allows it to interact with various biomolecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: The compound has potential therapeutic applications due to its ability to modulate biological pathways. It is being investigated for its anti-inflammatory, antioxidant, and anticancer properties .

Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism by which 5-(3,4-DIHYDROXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dihydroxyphenyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound can bind to specific proteins, modulating their activity and affecting various signaling pathways .

Comparison with Similar Compounds

    5-(3,4-DIHYDROXYPHENYL)-γ-VALEROLACTONE: Shares the dihydroxyphenyl group but has a different core structure.

    3,4-DIHYDROXYPHENYLACETIC ACID: Another compound with a dihydroxyphenyl group, but with a simpler structure.

Uniqueness: The uniqueness of 5-(3,4-DIHYDROXYPHENYL)-2-METHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE lies in its hexahydro-1,10-diazatetra-phenone core, which provides distinct chemical and biological properties compared to other similar compounds .

Properties

Molecular Formula

C23H20N2O3

Molecular Weight

372.4 g/mol

IUPAC Name

12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C23H20N2O3/c1-12-5-7-14-15(24-12)8-9-17-22(14)21(13-6-10-18(26)20(28)11-13)23-16(25-17)3-2-4-19(23)27/h5-11,21,25-26,28H,2-4H2,1H3

InChI Key

ZREQECYWWGBHBW-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)NC4=C(C3C5=CC(=C(C=C5)O)O)C(=O)CCC4

Origin of Product

United States

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